

# Spectroscopic and Spectrometric Characterization of Ansatrienin A3: A Technical Guide

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## Compound of Interest

Compound Name: *Ansatrienin A3*

Cat. No.: *B15590618*

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## Abstract

**Ansatrienin A3** is a member of the ansamycin family of antibiotics, characterized by a unique ansa-bridged macrocyclic lactam structure. A comprehensive understanding of its spectroscopic and spectrometric properties is fundamental for its identification, characterization, and further development in therapeutic applications. This technical guide provides a structured overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Ansatrienin A3**. While exhaustive primary spectral data is not publicly available, this document presents a framework for the expected data based on the known structure of the compound and general analytical methodologies. It includes detailed, generalized experimental protocols and a conceptual workflow for the spectroscopic analysis of this class of natural products.

## Compound Identification

Property	Value
Compound Name	Ansatrienin A3
CAS Number	85819-31-4
Molecular Formula	C <sub>34</sub> H <sub>46</sub> N <sub>2</sub> O <sub>8</sub>
Molecular Weight	610.74 g/mol
Exact Mass	610.3254 Da

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of complex natural products like **Ansatrienin A3**. The following tables are formatted to present the <sup>1</sup>H and <sup>13</sup>C NMR data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Ansatrienin A3**.

No publicly available experimental data for <sup>1</sup>H NMR chemical shifts of **Ansatrienin A3** could be located. This table serves as a template for organizing such data once acquired.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
e.g., H-1	[Value]	[e.g., d, t, q, m]	[Value]
...	...	...	...

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ansatrienin A3**.

No publicly available experimental data for <sup>13</sup>C NMR chemical shifts of **Ansatrienin A3** could be located. This table serves as a template for organizing such data once acquired.

Position	Chemical Shift ( $\delta$ , ppm)
e.g., C-1	[Value]
...	...

## Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is critical for determining the elemental composition and confirming the molecular weight of **Ansatrienin A3**.

Table 3: High-Resolution Mass Spectrometry Data for **Ansatrienin A3**.

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	611.3327	[Value]
[M+Na] <sup>+</sup>	633.3147	[Value]
[M-H] <sup>-</sup>	609.3182	[Value]

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for a natural product such as **Ansatrienin A3**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Ansatrienin A3** is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- <sup>1</sup>H NMR Spectroscopy:
  - Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
  - Standard pulse programs are used to acquire one-dimensional <sup>1</sup>H NMR spectra.

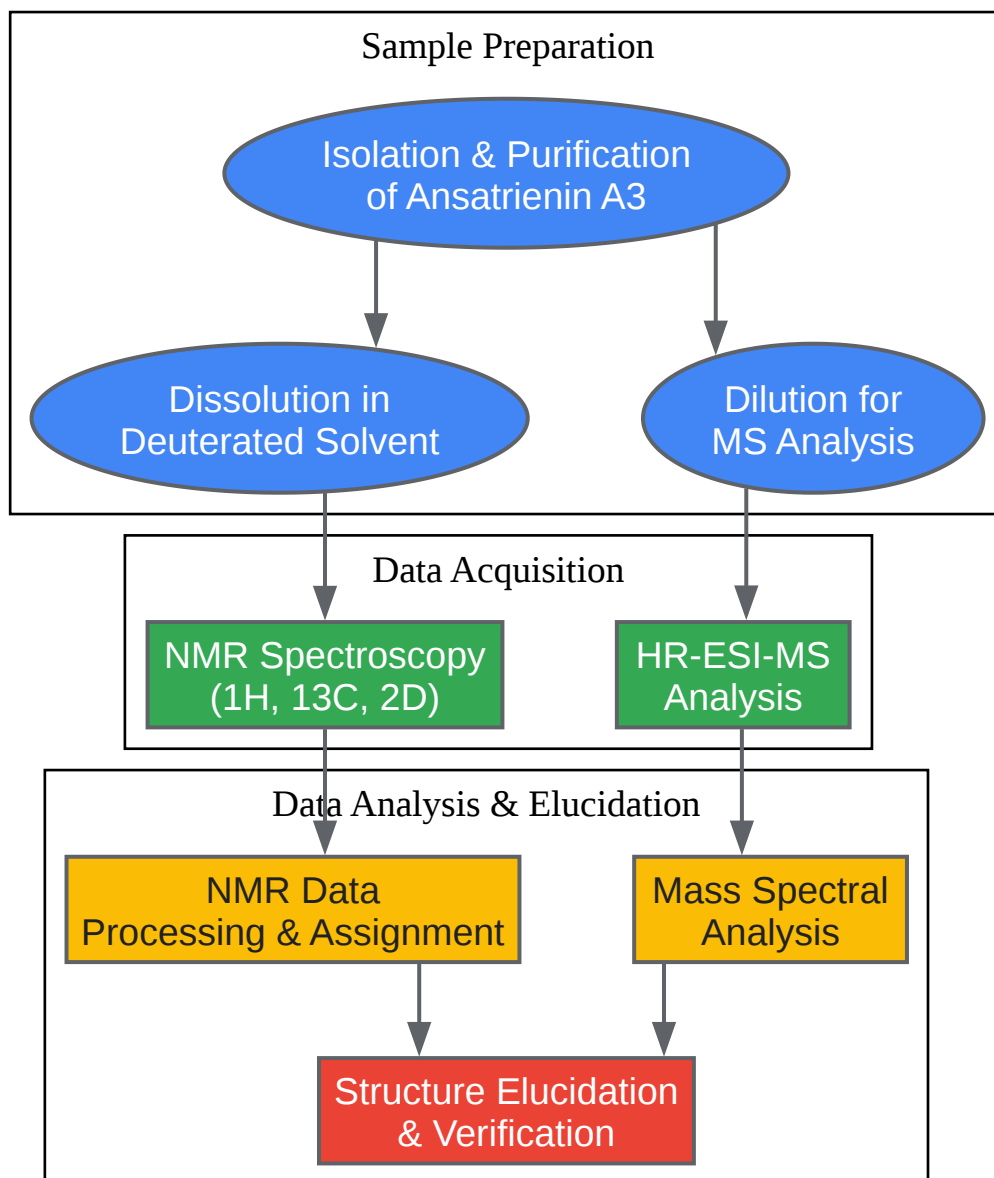
- Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Spectroscopy:
  - Spectra are recorded on the same instrument, operating at the corresponding <sup>13</sup>C frequency (e.g., 100, 125, or 150 MHz).
  - Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
  - A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required.

## High-Resolution Mass Spectrometry (HR-ESI-MS)

- Sample Preparation: A dilute solution of **Ansatrienin A3** is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
  - The mass spectrometer is operated in either positive or negative ion mode to detect protonated ([M+H]<sup>+</sup>), sodiated ([M+Na]<sup>+</sup>), or deprotonated ([M-H]<sup>-</sup>) molecular ions.
  - Data is acquired over a relevant mass range (e.g., m/z 100-1000) with high mass accuracy and resolution.

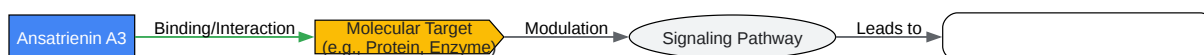
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a natural product's interaction in a biological context.



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Caption: Workflow for the spectroscopic and spectrometric analysis of **Ansatrienin A3**.



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Caption: Conceptual diagram of **Ansatrienin A3**'s potential mechanism of action.

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